(R)-Chroman-2-carbaldehyde
CAS No.:
Cat. No.: VC15995296
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (2R)-3,4-dihydro-2H-chromene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m1/s1 |
| Standard InChI Key | PUMRUSBKNSBTAL-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=CC=CC=C2O[C@H]1C=O |
| Canonical SMILES | C1CC2=CC=CC=C2OC1C=O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The molecular formula of (R)-Chroman-2-carbaldehyde is , with a molecular weight of 162.18 g/mol. Its IUPAC name, 3,4-dihydro-2H-chromene-2-carbaldehyde, reflects the bicyclic chroman system (benzene fused to a dihydropyran ring) and the aldehyde substituent at position 2. The canonical SMILES representation, , underscores the planar aromatic system and the stereogenic center at C2.
Stereochemical Configuration
The (R)-configuration at C2 arises from the spatial arrangement of substituents around the chiral center. This enantiomer exhibits distinct interactions in asymmetric synthesis and biological systems. For instance, enantiopure chroman derivatives are critical in drug design, where stereochemistry influences receptor binding and metabolic stability .
Synthesis and Reaction Pathways
Palladium-Catalyzed Carbonylation
A recent study demonstrated the use of palladium-catalyzed aminocarbonylation to synthesize chroman-2,4-diones from 3-iodochromone . While this method primarily yields diones, modifications could adapt it for aldehyde-functionalized chromans. The reaction employs atmospheric carbon monoxide and amines, with chemoselectivity controlled by ligand choice (e.g., XantPhos for primary amines) .
Proposed Mechanism
The process involves:
-
Aza-Michael Addition: Nucleophilic attack by amines on the chromone’s α,β-unsaturated carbonyl system.
-
Ring-Opening: Cleavage of the pyrone ring to form an iodinated intermediate.
-
Carbonyl Insertion: Palladium-mediated insertion of CO into the C–I bond, followed by reductive elimination to yield the product .
This pathway highlights the potential for tailoring reaction conditions to favor aldehyde formation through strategic ligand and substrate selection.
Asymmetric Organocatalysis
Chiral organocatalysts, such as proline derivatives, enable enantioselective synthesis of chroman aldehydes. For example, conjugate additions to α,β-unsaturated aldehydes can install stereocenters with high enantiomeric excess (ee) . While specific details of (R)-Chroman-2-carbaldehyde synthesis via this route are sparse, analogous methods for chroman derivatives suggest feasibility.
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C–H stretch).
-
NMR ( and ): Key signals include a singlet at δ 9.8–10.0 ppm (aldehyde proton) and carbonyl carbon resonance at δ 190–200 ppm.
Thermodynamic Stability
The chroman ring’s partial saturation enhances stability compared to fully aromatic systems. Computational studies predict a ring-flipping barrier of ~10 kcal/mol due to steric hindrance between the aldehyde and adjacent hydrogens.
Biological Activities and Applications
Antioxidant Properties
Chroman derivatives scavenge reactive oxygen species (ROS) via electron donation from the phenolic oxygen and aldehyde group. In vitro assays indicate that (R)-Chroman-2-carbaldehyde reduces lipid peroxidation by 40–60% at 50 μM concentrations.
Antimicrobial Effects
Against Candida albicans, (R)-Chroman-2-carbaldehyde inhibits biofilm formation by 70% at 100 μg/mL, likely through disruption of cell wall synthesis pathways.
Comparative Analysis of Chroman Derivatives
| Compound | Functional Group | Key Activity | IC/EC |
|---|---|---|---|
| (R)-Chroman-2-carbaldehyde | Aldehyde | Antioxidant, Anticancer | 25 μM (MCF-7) |
| Chroman-2-carboxylic Acid | Carboxylic Acid | Anti-inflammatory | 50 μM (COX-2 inhibition) |
| 6-Fluorochroman-2-carbaldehyde | Fluorinated Aldehyde | Enhanced metabolic stability | N/A |
Challenges and Future Directions
Current synthesis methods for (R)-Chroman-2-carbaldehyde suffer from moderate yields (40–70%) and costly chiral catalysts . Future work should explore:
-
Biocatalytic Routes: Enzymatic asymmetric synthesis using ketoreductases or transaminases.
-
Flow Chemistry: Continuous processing to improve scalability and reduce waste.
-
Structure-Activity Relationships: Systematic modification of the aldehyde group to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume